Cas no 2378507-24-3 (1H-Indole-3-ethanamine, 4-chloro-2-methyl-, hydrochloride (1:1))

1H-インドール-3-エタナミン、4-クロロ-2-メチル-、塩酸塩(1:1)は、有機合成化学において重要な中間体として利用される化合物です。分子式C11H13ClN2・HClで表され、分子量は約245.1です。4位のクロロ基と2位のメチル基を有するインドール骨格が特徴で、医薬品や農薬の合成原料としての応用が期待されます。塩酸塩形態であるため、高い安定性と水溶性を示し、実験操作が容易である点が利点です。また、結晶性が良好なため精製工程が簡便であり、高純度品の調製が可能です。神経科学分野での生理活性物質の前駆体としても研究されています。

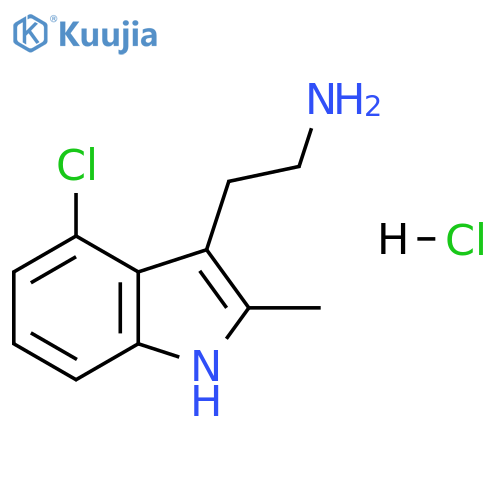

2378507-24-3 structure

商品名:1H-Indole-3-ethanamine, 4-chloro-2-methyl-, hydrochloride (1:1)

1H-Indole-3-ethanamine, 4-chloro-2-methyl-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

-

- Z4085233059

- 2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride

- 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride

- 2378507-24-3

- EN300-7463419

- 1H-Indole-3-ethanamine, 4-chloro-2-methyl-, hydrochloride (1:1)

-

- インチ: 1S/C11H13ClN2.ClH/c1-7-8(5-6-13)11-9(12)3-2-4-10(11)14-7;/h2-4,14H,5-6,13H2,1H3;1H

- InChIKey: OXUWDAIZTNYPLC-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C(Cl)=CC=C2)C(CCN)=C1C.[H]Cl

計算された属性

- せいみつぶんしりょう: 244.0534038g/mol

- どういたいしつりょう: 244.0534038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.8Ų

1H-Indole-3-ethanamine, 4-chloro-2-methyl-, hydrochloride (1:1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7463419-10.0g |

2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride |

2378507-24-3 | 95.0% | 10.0g |

$6390.0 | 2025-03-11 | |

| 1PlusChem | 1P028ID6-250mg |

2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-aminehydrochloride |

2378507-24-3 | 95% | 250mg |

$971.00 | 2024-05-22 | |

| 1PlusChem | 1P028ID6-1g |

2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-aminehydrochloride |

2378507-24-3 | 95% | 1g |

$1898.00 | 2024-05-22 | |

| Aaron | AR028ILI-10g |

2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-aminehydrochloride |

2378507-24-3 | 95% | 10g |

$8812.00 | 2023-12-15 | |

| Aaron | AR028ILI-1g |

2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-aminehydrochloride |

2378507-24-3 | 95% | 1g |

$2067.00 | 2025-02-16 | |

| Enamine | EN300-7463419-0.5g |

2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride |

2378507-24-3 | 95.0% | 0.5g |

$1158.0 | 2025-03-11 | |

| Enamine | EN300-7463419-0.1g |

2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride |

2378507-24-3 | 95.0% | 0.1g |

$515.0 | 2025-03-11 | |

| Enamine | EN300-7463419-1.0g |

2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride |

2378507-24-3 | 95.0% | 1.0g |

$1485.0 | 2025-03-11 | |

| Enamine | EN300-7463419-2.5g |

2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride |

2378507-24-3 | 95.0% | 2.5g |

$2912.0 | 2025-03-11 | |

| Enamine | EN300-7463419-5.0g |

2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride |

2378507-24-3 | 95.0% | 5.0g |

$4309.0 | 2025-03-11 |

1H-Indole-3-ethanamine, 4-chloro-2-methyl-, hydrochloride (1:1) 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

5. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

2378507-24-3 (1H-Indole-3-ethanamine, 4-chloro-2-methyl-, hydrochloride (1:1)) 関連製品

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 503537-97-1(4-bromooct-1-ene)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量